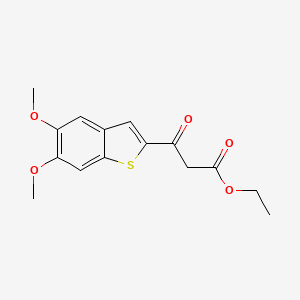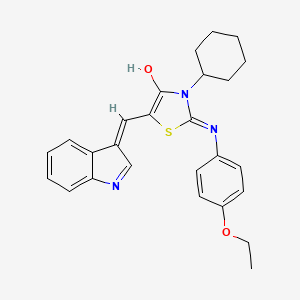
(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,5Z)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, an indole moiety, and a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-ethoxyaniline with cyclohexanone to form an intermediate Schiff base. This intermediate is then reacted with indole-3-carboxaldehyde and thiosemicarbazide under acidic conditions to yield the final thiazolidinone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z,5Z)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Applications De Recherche Scientifique
(2Z,5Z)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of (2Z,5Z)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Indole Derivatives: Compounds containing the indole moiety.
Cyclohexyl Compounds: Compounds with a cyclohexyl group.
Uniqueness
What sets (2Z,5Z)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidin-4-one apart is its unique combination of these three structural elements, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C26H27N3O2S |
|---|---|
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol |
InChI |
InChI=1S/C26H27N3O2S/c1-2-31-21-14-12-19(13-15-21)28-26-29(20-8-4-3-5-9-20)25(30)24(32-26)16-18-17-27-23-11-7-6-10-22(18)23/h6-7,10-17,20,30H,2-5,8-9H2,1H3/b18-16+,28-26? |
Clé InChI |
NBVQMHSEPBFCPG-JYFDMDLWSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)N=C2N(C(=C(S2)/C=C/3\C=NC4=CC=CC=C43)O)C5CCCCC5 |
SMILES canonique |
CCOC1=CC=C(C=C1)N=C2N(C(=C(S2)C=C3C=NC4=CC=CC=C43)O)C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


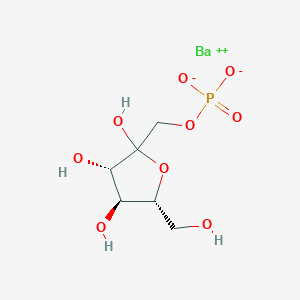
![4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824633.png)
![methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate](/img/structure/B13824636.png)
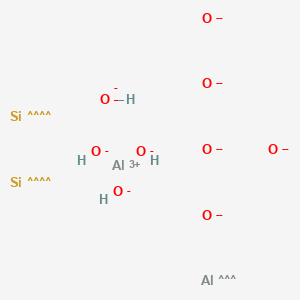
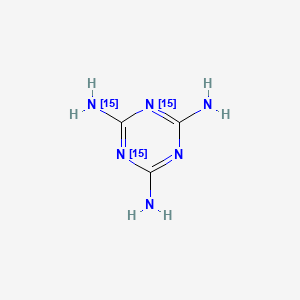
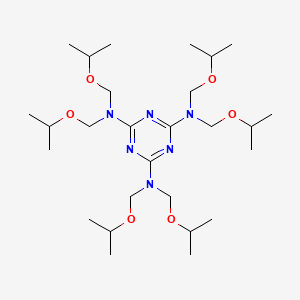

![3-[(2E)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B13824651.png)

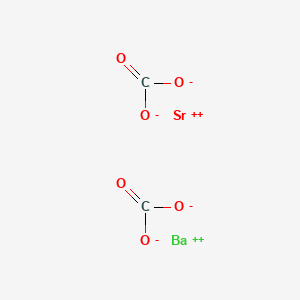

![6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)
![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
